2-(2-butyl-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-BUTYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BUTYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Amidation: The final step involves the formation of the acetamide group by reacting the benzodiazole derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-BUTYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, benzodiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, with research focusing on its efficacy and mechanism of action against various biological targets.
Medicine
In medicine, compounds like 2-(2-BUTYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE are explored for their potential therapeutic applications. This includes their use as lead compounds in drug discovery programs aimed at developing new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-BUTYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
- 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
- 2-(2-Propyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
Uniqueness
The uniqueness of 2-(2-BUTYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butyl group and the isopropyl acetamide moiety may confer distinct properties compared to other benzodiazole derivatives, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(2-butylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H27N3O/c1-4-5-15-21-23-19-13-9-10-14-20(19)24(21)16-22(26)25(17(2)3)18-11-7-6-8-12-18/h6-14,17H,4-5,15-16H2,1-3H3 |
InChI Key |
KBAMXUVZSNHNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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